N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-5-4-7-13(9-11)16(22)19-18-21-20-17(24-18)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNTCYFACITSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with 3-methylbenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its anti-tumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit specific signaling pathways, leading to the suppression of tumor growth and the induction of cell death
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide" can be compared to analogous 1,3,4-oxadiazole derivatives reported in the literature. Key distinctions and similarities are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
*Calculated based on formula C₁₈H₁₅N₃O₃.
†Calculated for C₁₅H₁₆ClN₃O₂S.
Key Observations
Substituent Diversity :
- The benzofuran substituent in the target compound is unique compared to phenyl, naphthalenyl, or thioxo groups in analogs. Benzofuran’s conjugated system may enhance binding to hydrophobic pockets in biological targets .
- Electron-withdrawing groups (e.g., Cl in OZE-III, F in ’s compound) are common in antimicrobial oxadiazoles, whereas the target compound’s 3-methylbenzamide group introduces steric bulk and lipophilicity .
Bioactivity Trends: OZE-I to OZE-III exhibit broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus (MIC values: 2–8 µg/mL). ’s thioxo-oxadiazole derivative highlights the role of sulfur in modulating electronic properties, though its bioactivity remains unexplored .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for analogous oxadiazoles, such as hydrazide condensation () or cyclization of thiosemicarbazides (). For example, OZE derivatives were synthesized via hydrazine hydrate reflux, a common step in oxadiazole formation .
Physicochemical Properties :
- The molecular weight of the target compound (~339 g/mol) aligns with drug-like properties (Lipinski’s rule: <500 g/mol). In contrast, OZE-II’s higher MW (488 g/mol) may limit bioavailability despite potent activity .
Research Implications and Gaps
- Structure-Activity Relationship (SAR) : Systematic modification of the benzofuran or benzamide groups could optimize potency and selectivity.
- Synthetic Scalability : and suggest feasible routes for large-scale synthesis, but reaction yields and purity must be assessed .
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a benzofuran ring, an oxadiazole ring, and a benzamide moiety. The molecular formula is with a molecular weight of approximately 313.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of benzofuran and oxadiazole exhibit antimicrobial properties. For instance, studies have shown that compounds containing oxadiazole rings demonstrate significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A study demonstrated that this compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. In vitro assays revealed IC50 values in the low micromolar range against several cancer cell types, indicating potent activity .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Topoisomerases : Some studies suggest that oxadiazole derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to apoptosis in cancer cells.
- Targeting Protein Kinases : Preliminary data indicate potential interactions with specific kinases involved in signaling pathways related to cell growth and survival.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds.
- Synthesis of Oxadiazole Ring : This involves the reaction of hydrazides with carboxylic acid derivatives under dehydrating conditions.
- Coupling Reaction : The final step involves coupling the intermediates with a methylbenzamide derivative using coupling agents like EDC∙HCl .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. Results showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another research project focusing on cancer therapy, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability and significant induction of apoptosis as confirmed by flow cytometry assays.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
